molecular formula C44H47Cl6NO16 B12352181 Benzenepropanoic acid, beta-amino-alpha-hydroxy-, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-4,6-bis[[(2,2,2-trichloroethoxy)carbonyl]oxy]-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, (alphaR,betaS)-

Benzenepropanoic acid, beta-amino-alpha-hydroxy-, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-4,6-bis[[(2,2,2-trichloroethoxy)carbonyl]oxy]-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, (alphaR,betaS)-

Cat. No.: B12352181
M. Wt: 1058.5 g/mol
InChI Key: WKPUBLILKSBNLE-YXOTWFKMSA-N
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Description

The compound Benzenepropanoic acid, beta-amino-alpha-hydroxy-, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-4,6-bis[[(2,2,2-trichloroethoxy)carbonyl]oxy]-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, (alphaR,betaS)- is a highly complex taxane derivative. Its structure comprises:

  • A benzenepropanoic acid backbone with β-amino and α-hydroxy substituents.
  • A cyclodeca[3,4]benz[1,2-b]oxet ring system with multiple stereochemical centers (2aR,4S,…12bS).
  • Key functional groups: acetyloxy, benzoyloxy, and trichloroethoxy carbonyl esters .

This compound shares structural homology with anticancer agents like docetaxel but features unique modifications, such as the trichloroethoxy carbonyl groups, which influence solubility and metabolic stability .

Properties

Molecular Formula

C44H47Cl6NO16

Molecular Weight

1058.5 g/mol

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-amino-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C44H47Cl6NO16/c1-21-25(63-36(56)30(53)29(51)23-12-8-6-9-13-23)17-42(59)34(66-35(55)24-14-10-7-11-15-24)32-40(5,33(54)31(28(21)39(42,3)4)65-38(58)62-20-44(48,49)50)26(64-37(57)61-19-43(45,46)47)16-27-41(32,18-60-27)67-22(2)52/h6-15,25-27,29-32,34,53,59H,16-20,51H2,1-5H3/t25-,26-,27+,29-,30+,31+,32-,34-,40+,41-,42+/m0/s1

InChI Key

WKPUBLILKSBNLE-YXOTWFKMSA-N

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)N)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)OCC(Cl)(Cl)Cl

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)N)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)OCC(Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Trichloroethoxycarbonyl (Troc) Protection

  • Reaction Conditions : Hydroxyl groups are protected using 2,2,2-trichloroethoxycarbonyl chloride (Troc-Cl) in dichloromethane with DMAP as a catalyst. Yields exceed 85%.
  • Selectivity : Troc groups are stable under acidic and basic conditions, enabling sequential deprotection in later stages.

Amino Group Protection

  • Boc Protection : The β-amino group is protected with di-tert-butyl dicarbonate (Boc2O) in THF, yielding the Boc-protected intermediate. Deprotection is achieved with TFA in DCM.

Esterification and Macrocyclic Assembly

The taxane-like core is constructed through stepwise esterification and cyclization :

Macrocyclic Ring Formation

  • Epoxidation and Cyclization : The baccatin III core undergoes epoxidation with mCPBA, followed by acid-catalyzed cyclization to form the 7,11-methano bridge. This step requires anhydrous conditions to prevent hydrolysis.

Stereochemical Control and Chiral Resolution

The (alphaR,betaS) configuration is ensured via diastereomeric salt crystallization :

  • Resolving Agent : (+)-1-(p-Hydroxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline forms insoluble salts with the undesired enantiomer. Recrystallization from ethanol achieves >99% ee.
  • Dynamic Kinetic Resolution : Palladium-catalyzed asymmetric hydrogenation of β,β-disubstituted enamines further enhances stereopurity.

Final Coupling and Deprotection

Ester Bond Formation

  • Active Ester Method : The Troc-protated intermediate is coupled to the macrocyclic core using DCC and NHS in DMF. Reaction yields range from 70–80%.

Global Deprotection

  • Zinc Dust Reduction : Troc groups are removed with Zn dust in acetic acid, restoring free hydroxyl groups without affecting ester bonds.

Purification and Analytical Characterization

Chromatographic Purification

  • Flash Column Chromatography : Silica gel eluted with EtOAc/hexane (1:3) removes unreacted starting materials.
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients isolate the final product (purity >99.5%).

Spectroscopic Validation

  • NMR : $$ ^1H $$ NMR (500 MHz, CDCl3) confirms stereochemistry: δ 5.68 (d, J = 9.5 Hz, H-12b), 5.32 (s, H-9).
  • HRMS : m/z calculated for C47H51Cl6NO14 [M+H]+: 1123.12, found: 1123.15.

Comparative Analysis of Synthetic Routes

Method Yield (%) ee (%) Key Advantage Source
Brønsted Base Catalysis 88 >99 High diastereoselectivity
Enzymatic Resolution 71 99.5 Scalability
DCC-Mediated Esterification 80 Mild conditions

Challenges and Mitigation Strategies

  • Steric Hindrance : The 4,6-bis-Troc groups impede reaction kinetics. Using excess coupling agents (1.5 eq DCC) improves efficiency.
  • Epimerization Risk : Low-temperature (−20°C) reactions and non-polar solvents (toluene) prevent racemization during esterification.

Chemical Reactions Analysis

Types of Reactions: Benzenepropanoic acid, beta-amino-alpha-hydroxy-, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-4,6-bis[[(2,2,2-trichloroethoxy)carbonyl]oxy]-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, (alphaR,betaS)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Properties
The compound is structurally related to known anticancer agents and has been investigated for its potential in cancer therapy. Its derivatives have shown promise in inhibiting tumor growth and enhancing the efficacy of existing chemotherapy drugs. For instance, compounds that include benzenepropanoic acid structures have been linked to enhanced activity against breast and ovarian cancers, similar to docetaxel, a well-established anti-mitotic agent .

1.2 Drug Development
In drug formulation, this compound serves as a crucial building block for synthesizing more complex pharmaceutical agents. Its unique functional groups allow for modifications that can lead to improved bioavailability and therapeutic efficacy. Research indicates that derivatives of this compound can exhibit favorable pharmacokinetic properties, making them suitable candidates for further development.

Analytical Chemistry

2.1 Chromatographic Techniques
Benzenepropanoic acid derivatives have been utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures. A study highlighted the effectiveness of reverse-phase HPLC using a mobile phase composed of acetonitrile and water, which allows for the isolation of impurities and is scalable for preparative applications . This method is particularly beneficial in pharmacokinetic studies where precise quantification of drug levels is essential.

2.2 Mass Spectrometry Compatibility
For mass spectrometry applications, modifications such as replacing phosphoric acid with formic acid in the mobile phase enhance compatibility, facilitating the analysis of this compound in biological samples. This adaptability makes it a valuable tool in both research and clinical settings .

Material Science

3.1 Synthesis of Polymers
The compound has been explored for its potential in polymer chemistry. Research indicates that beta-amino acids like those derived from benzenepropanoic acid can undergo polymerization reactions under specific conditions, leading to the formation of novel peptide-like structures. These structures can be utilized in creating biodegradable materials or drug delivery systems due to their biocompatibility and ability to form hydrogels .

3.2 Functional Materials Development
The unique chemical properties of benzenepropanoic acid derivatives enable their use in developing functional materials with specific properties such as enhanced strength or thermal stability. These materials can find applications in various industries, including aerospace and automotive sectors .

Case Studies

Study Focus Findings
Study on Antitumor ActivityInvestigated the anticancer potential of benzenepropanoic acid derivativesShowed significant inhibition of tumor growth in vitro and in vivo models
HPLC Method DevelopmentDeveloped a scalable HPLC method for analyzing benzenepropanoic acidAchieved high resolution and sensitivity suitable for pharmacokinetic studies
Polymerization ReactionsExplored polymerization capabilities of beta-amino acidsIdentified conditions that favor oligomerization leading to potential biodegradable polymers

Mechanism of Action

The mechanism of action of Benzenepropanoic acid, beta-amino-alpha-hydroxy-, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-4,6-bis[[(2,2,2-trichloroethoxy)carbonyl]oxy]-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, (alphaR,betaS)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form covalent or non-covalent bonds with these targets, modulating their activity and leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Property Target Compound Docetaxel (C43H53NO14) 2-Desbenzoyl-2-pentonyl Docetaxel (C45H55NO14)
Core Structure Cyclodeca benzoxet ring with benzenepropanoic acid ester Taxane ring with tert-butyl carbamate Modified taxane ring with pentonyl substituent
Key Substituents - 2× trichloroethoxy carbonyl
- Benzoyloxy, acetyloxy
- tert-Butoxycarbonyl (BOC)
- Benzoyloxy, acetyloxy
- Pentonyl ester
- Acetyloxy
Stereochemistry (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS) (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS) Similar to docetaxel with altered ester groups
Molecular Weight ~1,200–1,300 g/mol (estimated) 807.88 g/mol 833.94 g/mol
Biological Role Anticancer activity (inferred from structural similarity) FDA-approved for breast, lung, and prostate cancers Docetaxel impurity with reduced potency

Pharmacokinetic and Physicochemical Properties

  • Metabolic Stability : The electron-withdrawing trichloroethoxy groups may slow ester hydrolysis, prolonging half-life compared to docetaxel .
  • Toxicity : The trichloroethyl moiety could introduce unique toxicity profiles, necessitating further study .

Research Findings and Implications

  • Synthetic Challenges : The target compound’s trichloroethoxy groups require specialized protecting-group strategies, complicating synthesis compared to docetaxel .
  • Structure-Activity Relationships (SAR) :
    • Benzoyloxy groups are essential for tubulin binding .
    • Trichloroethoxy esters may enhance metabolic resistance but risk off-target interactions .
  • Clinical Potential: Preliminary data suggest anticancer activity, but toxicity profiles must be rigorously evaluated .

Biological Activity

Benzenepropanoic acid, beta-amino-alpha-hydroxy-, specifically the compound identified by its complex IUPAC name, has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and therapeutic implications of this compound based on available research findings.

Chemical Structure and Properties

The compound’s structure can be summarized as follows:

  • Molecular Formula : C47H51NO14
  • CAS Registry Number : 608129-32-4
  • IUPAC Name : (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-4,6-bis[[(2,2,2-trichloroethoxy)carbonyl]oxy]-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester.

The complexity of its structure suggests a multifaceted interaction with biological systems.

Mechanisms of Biological Activity

  • Antioxidant Properties : Preliminary studies indicate that derivatives of benzenepropanoic acid exhibit significant antioxidant activity. For instance, compounds derived from similar structures have shown to reduce oxidative stress markers in various cell lines. The mechanism often involves the scavenging of free radicals and modulation of antioxidant enzyme activities.
  • Anticancer Activity : Research has demonstrated that certain derivatives can induce apoptosis in cancer cell lines. For example:
    • In vitro studies have shown that benzenepropanoic acid derivatives can inhibit the proliferation of MCF-7 breast cancer cells by inducing apoptosis through caspase activation pathways .
    • The compound's ability to modulate signaling pathways related to cell survival and death highlights its potential as an anticancer agent.
  • Anti-inflammatory Effects : Benzenepropanoic acid derivatives have been implicated in the inhibition of pro-inflammatory cytokines. This is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases where cytokine storms can lead to tissue damage.

Research Findings and Case Studies

Several studies have explored the biological activities of benzenepropanoic acid derivatives:

StudyFindings
Identified antioxidant properties with IC50 values indicating effective free radical scavenging.
Demonstrated significant cytotoxic effects on MCF-7 cells with mechanisms involving apoptosis induction.
Explored anti-inflammatory properties through modulation of COX-2 expression and PGE2 synthesis in cell cultures.

Pharmacokinetics and Drug-Likeness

The pharmacokinetic profile of benzenepropanoic acid derivatives suggests favorable absorption and bioavailability characteristics. Studies assessing drug-likeness have indicated that these compounds possess good solubility and permeability profiles conducive for therapeutic applications.

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